N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide
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Overview
Description
N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrrole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide typically involves multiple steps, starting with the formation of the thiazole ring, followed by the introduction of the pyrrole and furan rings. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the thiazole ring.
Cyclization Reactions: Cyclization reactions are used to form the pyrrole and furan rings.
Hydrazide Formation: The final step involves the formation of the hydrazide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole derivatives share similar structural features and may have overlapping biological activities.
Pyrrole Derivatives: Pyrrole derivatives are also structurally related and can exhibit similar properties.
Furan Derivatives: Furan derivatives, like the one , are known for their diverse biological activities.
Uniqueness: N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide stands out due to its unique combination of thiazole, pyrrole, and furan rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(11-4-2-7-19-11)16-15-9-10-3-1-6-17(10)13-14-5-8-20-13/h1-9H,(H,16,18)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXWPDSDPPRMGD-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=O)C2=CC=CO2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/NC(=O)C2=CC=CO2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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